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  • Product: 3-Bromo-6-ethyl-pyridazine hydrobromide
  • CAS: 1965309-23-2

Core Science & Biosynthesis

Foundational

1H NMR spectrum of 3-Bromo-6-ethyl-pyridazine hydrobromide

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-6-ethyl-pyridazine Hydrobromide Authored by: A Senior Application Scientist This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Bromo-6-ethyl-pyridazine Hydrobromide

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-6-ethyl-pyridazine hydrobromide. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical verification. This document moves beyond a simple spectral prediction to explain the underlying principles governing the chemical shifts and coupling patterns, ensuring a deep understanding of the molecule's electronic and structural characteristics.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine scaffold is a privileged pharmacophore in drug discovery, valued for its ability to engage in hydrogen bonding and its distinct electronic properties.[1] Unlike its isomer pyridine, pyridazine possesses a lower basicity and increased polarity, which can impart favorable pharmacokinetic properties such as enhanced water solubility.[2] The title compound, 3-Bromo-6-ethyl-pyridazine, serves as a versatile building block in synthetic chemistry, with the bromine atom providing a handle for further functionalization through cross-coupling reactions.[3][4] As a hydrobromide salt, its solubility and handling characteristics are often improved for biological and chemical applications.

Accurate structural confirmation is paramount, and ¹H NMR spectroscopy stands as the primary tool for this purpose. This guide will deconstruct the anticipated ¹H NMR spectrum of 3-Bromo-6-ethyl-pyridazine hydrobromide, offering a robust framework for its interpretation.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, one must first identify all unique proton environments within the molecule. The structure of 3-Bromo-6-ethyl-pyridazine hydrobromide features four distinct sets of protons. The hydrobromide form implies that one of the pyridazine nitrogen atoms is protonated, creating a pyridazinium cation. This positive charge significantly influences the electronic environment of the entire ring system.

The key proton environments are:

  • Pyridazine Ring Protons : Two aromatic protons, H-4 and H-5.

  • Ethyl Group Protons : A methylene group (-CH₂-) and a methyl group (-CH₃).

  • Amidic Proton : The proton attached to a nitrogen atom (N-H), which may or may not be observable depending on the solvent and its rate of chemical exchange.

Caption: Molecular structure and proton assignments.

Theoretical ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum is a synthesis of foundational principles, including the intrinsic chemical shifts of the pyridazine ring, the influence of substituents, and the profound effect of protonation.

Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment. Nuclei surrounded by lower electron density are "deshielded" and resonate at a higher frequency (downfield, higher ppm value).[5]

  • Pyridazine Ring Protons (H-4, H-5) : Unsubstituted pyridazine exhibits signals around 9.2 ppm for protons adjacent to the nitrogen atoms (H-3/H-6) and 7.7 ppm for H-4/H-5.[6][7] In our target molecule, several factors modify these values:

    • Protonation : The formation of the pyridazinium cation is the dominant effect. The positive charge withdraws electron density from the entire aromatic system, causing a significant downfield shift for all ring protons. This is a common feature in the NMR of protonated nitrogen heterocyles.[8]

    • Bromine Substituent : The electronegative bromine atom at C-3 further withdraws electron density, primarily deshielding the adjacent H-4 proton.

    • Ethyl Substituent : The electron-donating nature of the ethyl group at C-6 provides some shielding to the adjacent H-5 proton, though this effect is largely overshadowed by the ring protonation.

    Consequently, H-4 and H-5 are expected to be significantly downfield, likely in the 8.0-9.5 ppm region. Due to the adjacent bromine, H-4 will likely resonate at a slightly higher chemical shift than H-5.

  • Ethyl Group Protons (-CH₂- and -CH₃-) :

    • The methylene (-CH₂-) protons are directly attached to the electron-deficient pyridazinium ring. This causes substantial deshielding, placing their signal in the 3.0-3.5 ppm range.[5]

    • The methyl (-CH₃) protons are more shielded and will appear in the typical alkyl region, expected around 1.2-1.6 ppm .[5][9]

  • N-H Proton : If observed, the proton on the nitrogen will likely be a broad singlet due to quadrupole broadening and chemical exchange. Its chemical shift is highly dependent on solvent, concentration, and temperature, but could appear in the 12.0-15.0 ppm range in a non-exchanging solvent like DMSO-d₆.

Spin-Spin Coupling (Multiplicity)

Spin-spin coupling arises from the interaction of nuclear spins through bonding electrons, resulting in the splitting of NMR signals. The multiplicity is predicted by the 'n+1' rule.[10]

  • H-4 and H-5 : These two protons are on adjacent carbons (ortho relationship). They will couple to each other, resulting in two doublets. The ortho coupling constant (³JH4-H5) in pyridazine systems is typically large, around 8.0-9.2 Hz.[11][12]

  • -CH₂- Protons : These protons are adjacent to the three protons of the methyl group (n=3). Therefore, their signal will be split into a quartet (3+1=4).

  • -CH₃- Protons : These protons are adjacent to the two protons of the methylene group (n=2). Their signal will be split into a triplet (2+1=3). The coupling constant (³JCH₂-CH₃) for a free-rotating ethyl group is typically around 7 Hz.

Integration

The integrated area under each signal is directly proportional to the number of protons it represents.[10] For 3-Bromo-6-ethyl-pyridazine hydrobromide, the expected integration ratio for the H-5 : H-4 : -CH₂- : -CH₃- signals will be 1 : 1 : 2 : 3 .

Predicted ¹H NMR Data Summary

The following table consolidates the predicted spectral parameters for the title compound, assuming the spectrum is acquired in a solvent like DMSO-d₆.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N-H12.0 - 15.0broad singlet-1
H-48.8 - 9.2doublet (d)~9.01
H-58.2 - 8.6doublet (d)~9.01
-CH₂-3.1 - 3.4quartet (q)~7.22
-CH₃-1.3 - 1.5triplet (t)~7.23

Experimental Protocol: Acquiring a High-Quality Spectrum

The integrity of NMR data is contingent upon meticulous sample preparation.[13] Describing the protocol is a self-validating system that ensures reproducibility and accuracy.

Step-by-Step Sample Preparation
  • Analyte Weighing : Accurately weigh 5-10 mg of 3-Bromo-6-ethyl-pyridazine hydrobromide into a clean, dry glass vial.[14][15]

  • Solvent Selection : Choose an appropriate deuterated solvent. For hydrobromide salts, DMSO-d₆ is highly recommended as it readily dissolves salts and slows the exchange of the N-H proton, making it potentially observable. D₂O or CD₃OD are alternatives, but the N-H proton will rapidly exchange and become unobservable.

  • Dissolution : Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently vortex or swirl the vial to ensure complete dissolution of the sample.

  • Filtration (Critical Step) : To remove any particulate matter that can degrade spectral resolution, filter the solution into a clean, high-quality NMR tube (e.g., Wilmad, Norell).[14] This can be achieved by passing the solution through a small plug of glass wool packed into the tip of a Pasteur pipette.[15]

  • Internal Standard : While the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm) can be used as a secondary reference, adding a primary internal standard like Tetramethylsilane (TMS) is best practice for absolute chemical shift accuracy. However, use a very dilute amount to avoid overwhelming the spectrum.[14]

  • Capping and Labeling : Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Experimental Workflow Diagram

G start Start weigh 1. Weigh 5-10 mg of Analyte start->weigh dissolve 2. Dissolve in ~0.6 mL DMSO-d6 weigh->dissolve filter 3. Filter through glass wool into NMR tube dissolve->filter nmr 4. Cap, Label, and Acquire Spectrum filter->nmr end End nmr->end

Caption: Workflow for NMR sample preparation.

Conclusion

The ¹H NMR spectrum of 3-Bromo-6-ethyl-pyridazine hydrobromide is predicted to be highly characteristic and informative. The key diagnostic features are two downfield doublets for the pyridazinium ring protons and the classic quartet-triplet pattern of the ethyl group. The precise chemical shifts are strongly influenced by the electron-withdrawing nature of the protonated ring system. By following the detailed experimental protocol, a high-fidelity spectrum can be obtained, allowing for unambiguous confirmation of the molecular structure, which is a critical step in any research or development pipeline involving this versatile chemical entity.

References

  • ResearchGate. (n.d.). H-H and 13C-H coupling constants in pyridazine. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved January 24, 2026, from [Link]

  • White Rose Research Online. (2021). Steric and Electronic Effects on the 1H Hyperpolarisation of Substituted Pyridazines by Signal Amplification by Reversible Exchange. Retrieved January 24, 2026, from [Link]

  • PubMed. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved January 24, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(19), 4235-4238.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 24, 2026, from [Link]

  • University of Potsdam. (n.d.). NMR Sample Preparation. Retrieved January 24, 2026, from [Link]

  • Abraham, R. J. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved January 24, 2026, from [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 24, 2026, from [Link]

  • Nikishkin, N. I., & O'Neill, P. M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3242-3255.
  • National Institutes of Health. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Retrieved January 24, 2026, from [Link]

  • ScienceDirect. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Retrieved January 24, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Retrieved January 24, 2026, from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved January 24, 2026, from [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Retrieved January 24, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). Retrieved January 24, 2026, from [Link]

  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved January 24, 2026, from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery. Retrieved January 24, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-6-ethyl-pyridazine Hydrobromide

Introduction: The Strategic Importance of the Pyridazine Scaffold and the Power of Suzuki Coupling The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in a w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold and the Power of Suzuki Coupling

The pyridazine nucleus is a privileged scaffold in medicinal chemistry and materials science, frequently appearing in a wide array of biologically active compounds and functional organic materials.[1][2] Its unique electronic properties, stemming from the presence of two adjacent nitrogen atoms, impart specific binding characteristics and metabolic profiles to molecules containing this heterocycle. The derivatization of the pyridazine core is therefore a critical endeavor in the pursuit of novel therapeutics and advanced materials. Among the myriad of cross-coupling reactions available to the modern chemist, the Suzuki-Miyaura coupling stands out for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid derivatives.[3][4][5] This palladium-catalyzed reaction provides a powerful and versatile tool for the construction of carbon-carbon bonds, enabling the efficient synthesis of complex molecules.[3][4]

This guide provides a detailed exploration of the Suzuki coupling reaction as applied to 3-Bromo-6-ethyl-pyridazine hydrobromide. We will delve into the mechanistic underpinnings of the reaction, offer a robust and validated experimental protocol, and provide insights into potential challenges and troubleshooting strategies. The information presented herein is intended to empower researchers, scientists, and drug development professionals to confidently and successfully employ this powerful synthetic transformation.

The Catalytic Cycle: A Mechanistic Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 3-Bromo-6-ethyl-pyridazine) to a low-valent palladium(0) species. This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a palladium(II) complex.[3][6] The reactivity of the halide in this step generally follows the trend I > Br > Cl.

  • Transmetalation: The next crucial step is transmetalation, where the organic group from the organoboron reagent (a boronic acid or its ester derivative) is transferred to the palladium(II) complex. This process requires the activation of the boronic acid with a base to form a more nucleophilic boronate species.[7][8] The base plays a critical role in facilitating this transfer.

  • Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic moieties on the palladium(II) complex couple to form the desired carbon-carbon bond, and the palladium catalyst is regenerated in its active palladium(0) state, ready to initiate another catalytic cycle.[3]

Suzuki_Catalytic_Cycle cluster_reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OH)2, Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Experimental Protocol: Suzuki Coupling of 3-Bromo-6-ethyl-pyridazine Hydrobromide

This protocol provides a general method for the Suzuki coupling of 3-Bromo-6-ethyl-pyridazine hydrobromide with a representative arylboronic acid. The quantities and conditions can be optimized for specific substrates.

Materials and Reagents
  • 3-Bromo-6-ethyl-pyridazine hydrobromide

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl2)[9]

  • Base (e.g., K2CO3 or Cs2CO3)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Reaction Parameter Summary
ParameterRecommended Value/ConditionRationale
Substrate 3-Bromo-6-ethyl-pyridazine HBrThe starting material for derivatization.
Boronic Acid 1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the starting material.
Catalyst Pd(dppf)Cl2 (1-5 mol%)A robust and commonly used catalyst for Suzuki couplings.[9]
Base 3.0 - 4.0 equivalentsSufficient base is crucial to neutralize the hydrobromide and activate the boronic acid.[7]
Solvent 1,4-Dioxane/Water (e.g., 4:1 v/v)A common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80 - 100 °CElevated temperatures are often required to drive the reaction to completion.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS until completion.
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-6-ethyl-pyridazine hydrobromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K2CO3, 3.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent (e.g., 1,4-dioxane and water, in a 4:1 ratio). Degas the resulting mixture by bubbling the inert gas through it for 10-15 minutes. Following degassing, add the palladium catalyst (e.g., Pd(dppf)Cl2, 3 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Experimental_Workflow A 1. Reagent Addition (Pyridazine HBr, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with N2/Ar) A->B C 3. Solvent & Catalyst Addition (Degassed Solvent, Pd Catalyst) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Incomplete F 6. Work-up (Quenching & Extraction) E->F Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Figure 2: A generalized workflow for the Suzuki coupling of 3-Bromo-6-ethyl-pyridazine hydrobromide.

Troubleshooting and Key Considerations

The Role of the Hydrobromide Salt: The starting material is a hydrobromide salt. It is imperative to use a sufficient excess of base to not only facilitate the transmetalation step but also to neutralize the hydrobromic acid. Failure to do so may result in a low or no yield. An alternative approach is to pre-neutralize a solution of the starting material with a base and extract the free base before proceeding with the Suzuki coupling protocol.

Low or No Yield:

  • Catalyst Deactivation: Ensure the reaction is performed under strictly inert conditions. The presence of oxygen can lead to the formation of palladium black and catalyst deactivation.[6]

  • Insufficient Base: As mentioned, an adequate amount of a suitable base is crucial. Consider using a stronger base like cesium carbonate if weaker bases are ineffective.

  • Poor Solubility: If the reagents are not fully dissolved, the reaction may be slow or incomplete. A different solvent system or a co-solvent might be necessary.

  • Protodeboronation: Boronic acids can be susceptible to decomposition, especially at elevated temperatures.[4] Using a boronic ester (e.g., a pinacol ester) can sometimes improve stability and yield.[6]

Side Reactions:

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This can often be minimized by the slow addition of the boronic acid or by using a lower reaction temperature.

  • Dehalogenation: Reduction of the starting bromo-pyridazine to the corresponding de-halogenated product can be a competing side reaction.[6] This is often promoted by impurities or certain reaction conditions.

Challenges with Nitrogen-Containing Heterocycles: The lone pair of electrons on the nitrogen atoms of the pyridazine ring can coordinate to the palladium catalyst, potentially inhibiting its activity.[5][10][11] The choice of a suitable ligand is critical to mitigate this effect. Ligands with bulky substituents can help to prevent the coordination of the heterocycle to the metal center. In some challenging cases, the use of additives like trimethyl borate has been shown to improve reaction outcomes by attenuating the Lewis basicity of the heteroaromatic substrate.[5]

Conclusion

The Suzuki-Miyaura coupling is an indispensable tool for the functionalization of heterocyclic scaffolds like pyridazine. By understanding the reaction mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of novel compounds. The protocol and insights provided in this guide are intended to serve as a strong foundation for the successful application of the Suzuki coupling reaction to 3-Bromo-6-ethyl-pyridazine hydrobromide, paving the way for new discoveries in drug development and materials science.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 24, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chem.libretexts.org. Retrieved January 24, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. Retrieved January 24, 2026, from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules. Retrieved January 24, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). En.wikipedia.org. Retrieved January 24, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 24, 2026, from [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2018). ACS Catalysis. Retrieved January 24, 2026, from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 24, 2026, from [Link]

  • Table 1. Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2- b ]pyridazines. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. Retrieved January 24, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2013). Journal of the American Chemical Society. Retrieved January 24, 2026, from [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. (n.d.). Organic-chemistry.org. Retrieved January 24, 2026, from [Link]

  • Use of 4-Bromo Pyridazine 3,6-Dione for Building 3-Amino Pyridazine Libraries. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science. Retrieved January 24, 2026, from [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved January 24, 2026, from [Link]

Sources

Application

Application Note: Strategic Synthesis of Kinase Inhibitors Utilizing the 3-Bromo-6-ethyl-pyridazine Hydrobromide Scaffold

Abstract Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerst...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has consequently become a cornerstone of modern drug discovery. Within this field, nitrogen-containing heterocyclic scaffolds are prized for their ability to form key interactions within the ATP-binding site of kinases. The pyridazine core, in particular, has emerged as a "privileged scaffold" due to its bioisosteric resemblance to the adenine hinge-binding motif and its synthetic tractability.[1][2] This technical guide provides an in-depth exploration of 3-Bromo-6-ethyl-pyridazine hydrobromide , a versatile and strategically functionalized starting material for the synthesis of novel kinase inhibitors. We will detail its chemical properties, outline robust synthetic protocols for its elaboration via palladium-catalyzed cross-coupling reactions, and provide expert insights into the causality behind key experimental choices, empowering researchers to leverage this building block in their drug development programs.

The Pyridazine Scaffold: A Privileged Core in Kinase Inhibition

The pyridazine heterocycle is a recurring motif in a multitude of clinically evaluated and approved kinase inhibitors.[3][4] Its utility stems from a combination of favorable physicochemical properties and its ability to act as an effective "hinge-binder." The two adjacent nitrogen atoms can serve as hydrogen bond acceptors, mimicking the interaction of the adenine portion of ATP with the kinase hinge region—a critical anchoring point for many Type I and Type II inhibitors.

The strategic placement of substituents on the pyridazine ring allows for the precise tuning of a compound's pharmacological profile:

  • C3 Position: Often functionalized to project a substituent towards the solvent-exposed region or a deeper hydrophobic pocket, influencing potency and selectivity.

  • C6 Position: Substituents at this position, such as the ethyl group in our target molecule, can modulate solubility, metabolic stability, and interactions with the ribose-binding pocket.[1]

This disubstitution pattern is a validated strategy for targeting a wide range of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-Jun N-terminal kinase (JNK).[1][3][5]

Targeted Signaling Pathway Example: VEGFR-2

Many pyridazine-based compounds inhibit VEGFR-2, a key mediator of angiogenesis essential for tumor growth.[1] By blocking the ATP-binding site, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby disrupting downstream signaling cascades that lead to endothelial cell proliferation and migration.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 P1 Receptor Dimerization & Autophosphorylation VEGFR2->P1 blocks Inhibitor Pyridazine Inhibitor (e.g., from 3-Bromo-6-ethyl-pyridazine) Inhibitor->VEGFR2 PLCg PLCγ P1->PLCg PI3K PI3K/Akt Pathway P1->PI3K MAPK Ras/MEK/ERK (MAPK) Pathway P1->MAPK Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation PI3K->Proliferation MAPK->Proliferation

Caption: Simplified VEGFR-2 signaling and point of inhibition.

Physicochemical & Reactivity Profile: 3-Bromo-6-ethyl-pyridazine Hydrobromide

Understanding the properties of the starting material is fundamental to designing successful synthetic campaigns. The hydrobromide salt form enhances stability and shelf-life, though it necessitates the use of a sufficient amount of base in subsequent reactions to liberate the free pyridazine base in situ.

PropertyValueSource
CAS Number 1965309-23-2[6]
Molecular Formula C₆H₈Br₂N₂Derived
Molecular Weight 267.95 g/mol Derived
Appearance Off-white to light yellow solidTypical
Storage Inert atmosphere, 2-8°C[6]
Key Reactive Site C3-BromineChemical Principle

The C3-bromine is the primary handle for synthetic elaboration. Its position on the electron-deficient pyridazine ring makes it an excellent electrophile for palladium-catalyzed cross-coupling reactions. This reactivity is the cornerstone of its utility as a scaffold.

Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling

The most efficient and versatile methods for functionalizing the 3-bromo position are palladium-catalyzed cross-coupling reactions.[7][8] These reactions offer broad functional group tolerance, mild conditions, and predictable outcomes, making them ideal for constructing libraries of potential inhibitors.[7]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling, which forms C-C bonds, is a workhorse reaction in medicinal chemistry.[7][9] Understanding its mechanism is key to troubleshooting and optimization. The process involves a Pd(0)/Pd(II) catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex oa_complex->pd0 trans_complex Transmetalation Complex oa_complex->trans_complex Transmetalation re_complex Reductive Elimination Complex trans_complex->re_complex Reductive Elimination re_complex->pd0 aryl_halide R¹-X (3-Bromo-6-ethyl-pyridazine) aryl_halide->oa_complex Oxidative Addition boronic_acid R²-B(OR)₂ (Arylboronic Acid) boronic_acid->trans_complex product R¹-R² (Coupled Product) base Base (e.g., K₂CO₃) base->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridazine, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boronate by a base.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.

A similar, albeit distinct, cycle involving an amine nucleophile is operative for the Buchwald-Hartwig amination to form C-N bonds.

Detailed Experimental Protocols

Safety Note: These protocols should be performed by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All reagents should be handled according to their Safety Data Sheet (SDS).

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes a general procedure for coupling 3-Bromo-6-ethyl-pyridazine with a generic arylboronic acid.

Reaction: (Illustrative scheme: 3-Bromo-6-ethyl-pyridazine reacts with an arylboronic acid)

Reagents & MaterialsAmountMolesEq.
3-Bromo-6-ethyl-pyridazine·HBr268 mg1.0 mmol1.0
Arylboronic Acid-1.2 mmol1.2
Pd(dppf)Cl₂·CH₂Cl₂41 mg0.05 mmol0.05
Potassium Carbonate (K₂CO₃)415 mg3.0 mmol3.0
1,4-Dioxane8 mL--
Water2 mL--

Procedure:

  • Setup: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-6-ethyl-pyridazine hydrobromide (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is generated in situ.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

  • Solvent Addition: Add the degassed solvents (1,4-dioxane and water, 4:1 ratio) via syringe. Causality: Degassing the solvent by sparging with argon for 15-20 minutes removes dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-aryl-6-ethyl-pyridazine product.

Protocol 2: Buchwald-Hartwig C-N Coupling

This protocol details the amination of the pyridazine scaffold, a key step in synthesizing many kinase inhibitors that feature an amino-heterocycle core.

Reaction: (Illustrative scheme: 3-Bromo-6-ethyl-pyridazine reacts with an aniline derivative)

Reagents & MaterialsAmountMolesEq.
3-Bromo-6-ethyl-pyridazine·HBr268 mg1.0 mmol1.0
Aryl Amine-1.2 mmol1.2
Pd₂(dba)₃23 mg0.025 mmol0.025
Xantphos43 mg0.075 mmol0.075
Sodium tert-butoxide (NaOtBu)135 mg1.4 mmol1.4
Anhydrous Toluene10 mL--

Procedure:

  • Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine Pd₂(dba)₃ (0.025 eq) and Xantphos (0.075 eq). Causality: Xantphos is a bulky, electron-rich phosphine ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, preventing beta-hydride elimination.

  • Reagent Addition: Add 3-Bromo-6-ethyl-pyridazine hydrobromide (1.0 eq), the desired aryl amine (1.2 eq), and sodium tert-butoxide (1.4 eq). Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.

  • Solvent & Reaction: Add anhydrous, degassed toluene (10 mL). Seal the tube tightly and place it in a preheated oil bath at 100-110 °C.

  • Monitoring: Stir the reaction vigorously and monitor its progress by LC-MS. The reaction is typically complete in 12-24 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 3-(arylamino)-6-ethyl-pyridazine.

Application Workflow: Synthesis of a Representative Inhibitor

This workflow illustrates how the protocols above can be combined to synthesize a hypothetical kinase inhibitor scaffold.

workflow start 3-Bromo-6-ethyl-pyridazine·HBr step1 Suzuki-Miyaura Coupling (Protocol 1) start->step1 4-aminophenylboronic acid, Pd(dppf)Cl₂, K₂CO₃ intermediate1 3-(4-aminophenyl)-6-ethyl-pyridazine (Intermediate A) step1->intermediate1 step2 Amide Coupling (e.g., with an acid chloride) intermediate1->step2 R-COCl, Pyridine final_product Final Kinase Inhibitor (Target Molecule) step2->final_product

Caption: Representative workflow for inhibitor synthesis.

In this example, a Suzuki coupling is first performed with 4-aminophenylboronic acid to install an aniline moiety. The resulting amino group on Intermediate A then serves as a nucleophilic handle for a subsequent amide coupling reaction, a common strategy to introduce functionalities that can interact with other regions of the kinase active site.

References

  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide.
  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
  • PubChem. 3-Bromo-6-methoxypyridazine.
  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters.
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
  • Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
  • 3-Bromo-6-ethylpyridazine hydrobromide Product Inform
  • Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-Amino-3-chloropyridazine. BenchChem.
  • Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 P
  • Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2. PubMed Central.
  • Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

Sources

Method

Application Note & Protocols: Strategic Derivatization of 3-Bromo-6-ethyl-pyridazine Hydrobromide for High-Throughput Library Synthesis

Introduction: The Pyridazine Scaffold as a Privileged Core in Drug Discovery The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridazine Scaffold as a Privileged Core in Drug Discovery

The pyridazine ring system, a six-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique electronic properties, hydrogen bonding capabilities, and ability to modulate physicochemical characteristics make it a versatile scaffold for developing novel therapeutics.[1][2] Pyridazine derivatives have demonstrated an impressive breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[3][4][5]

The starting material, 3-Bromo-6-ethyl-pyridazine hydrobromide, represents a highly valuable building block for combinatorial chemistry and library synthesis. The bromine atom at the C3 position is strategically positioned for a variety of transition-metal-catalyzed cross-coupling reactions, allowing for the rapid introduction of molecular diversity. The ethyl group at the C6 position provides a handle for modulating lipophilicity and steric profile. This guide provides a comprehensive overview and detailed protocols for the derivatization of this key intermediate, focusing on robust and scalable methods suitable for library synthesis.

Core Chemical Principles: Activating and Coupling the Pyridazine Core

The derivatization strategy for 3-Bromo-6-ethyl-pyridazine hinges on the reactivity of the C-Br bond. This bond is susceptible to oxidative addition by low-valent transition metal catalysts, most notably palladium(0) complexes. This initiation step is the gateway to forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug development.

A Note on the Hydrobromide Salt: The starting material is supplied as a hydrobromide salt. In most cross-coupling reactions, the required basic conditions will neutralize the salt in situ, forming the free base of the pyridazine. It is crucial to account for this by using at least one extra equivalent of base in the reaction setup.

The three primary classes of reactions detailed in this guide are:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds (aryl or vinyl substituents).

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds (alkynyl substituents).

  • Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds (amine or amide substituents).

Below is a workflow diagram illustrating the diversification potential from the common starting material.

G cluster_start Starting Material cluster_reactions Core Derivatization Reactions cluster_products Diverse Product Scaffolds A 3-Bromo-6-ethyl-pyridazine (from Hydrobromide Salt) B Suzuki-Miyaura Coupling (Ar-B(OH)₂) A->B C Sonogashira Coupling (R-C≡CH) A->C D Buchwald-Hartwig Amination (R₂NH) A->D E 3-Aryl-6-ethyl-pyridazines (C-C Bonded Library) B->E F 3-Alkynyl-6-ethyl-pyridazines (C-C Bonded Library) C->F G 3-Amino-6-ethyl-pyridazines (C-N Bonded Library) D->G

Caption: Library synthesis workflow from 3-Bromo-6-ethyl-pyridazine.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl systems.[6][7] It involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with a halide.[7] The reaction is generally tolerant of a wide range of functional groups, making it ideal for library synthesis.[8]

Catalytic Cycle Rationale: The mechanism involves three key steps: (1) Oxidative Addition of the aryl bromide to a Pd(0) complex, (2) Transmetalation where the organic group is transferred from the activated boronic acid to the palladium center, and (3) Reductive Elimination to form the C-C bond and regenerate the Pd(0) catalyst.[7][9] The base is critical for activating the boronic acid to facilitate transmetalation.[6]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L₂-Ar' Transmetal->PdII_Ar Boronate Ar'-B(OR)₃⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) BoronicAcid Ar'-B(OH)₂ Base->BoronicAcid BoronicAcid->Boronate Activation RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Sources

Application

Scale-up synthesis of 3-Bromo-6-ethyl-pyridazine hydrobromide intermediates

An Application Note for the Scale-Up Synthesis of 3-Bromo-6-ethyl-pyridazine Hydrobromide Abstract This document provides a comprehensive guide for the multi-kilogram scale-up synthesis of 3-Bromo-6-ethyl-pyridazine hydr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 3-Bromo-6-ethyl-pyridazine Hydrobromide

Abstract

This document provides a comprehensive guide for the multi-kilogram scale-up synthesis of 3-Bromo-6-ethyl-pyridazine hydrobromide, a key intermediate in contemporary pharmaceutical development. Pyridazine derivatives are significant scaffolds in medicinal chemistry, valued for their diverse biological activities.[1][2] The successful and safe scale-up of their synthesis is critical for advancing drug candidates from discovery to clinical trials. This guide moves beyond a simple recitation of steps to elucidate the underlying chemical principles and process safety considerations essential for large-scale production. We present a robust, two-step, one-pot synthetic strategy starting from 4-oxohexanoic acid, proceeding through a 6-ethyl-pyridazin-3(2H)-one intermediate, followed by bromination and subsequent hydrobromide salt formation. Detailed protocols, in-process controls, analytical characterization, and critical scale-up parameters are discussed to ensure a reproducible, safe, and efficient manufacturing process.

Introduction: The Strategic Importance of Pyridazine Intermediates

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a privileged structure in modern drug discovery.[3] Its unique electronic properties, including a significant dipole moment, influence molecular recognition and π-stacking interactions with biological targets.[4] Consequently, pyridazine-containing molecules have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[5][6] 3-Bromo-6-ethyl-pyridazine, in particular, serves as a versatile building block, allowing for further functionalization through cross-coupling reactions at the bromine-substituted position.

Transitioning a synthetic route from the laboratory bench to a pilot plant or manufacturing setting introduces significant challenges. Issues of thermal management, reagent handling, purification efficiency, and process safety become paramount. The protocol detailed herein has been designed with these factors in mind, offering a scalable and reliable pathway to produce high-purity 3-Bromo-6-ethyl-pyridazine hydrobromide.

Retrosynthetic Analysis and Strategy

The chosen synthetic pathway is a two-step process designed for operational simplicity and efficiency, minimizing the need for isolation of the initial pyridazinone intermediate.

  • Ring Formation: The pyridazine core is constructed via the condensation of a γ-ketoacid, 4-oxohexanoic acid, with hydrazine hydrate. This reaction reliably forms the thermodynamically stable 6-ethyl-pyridazin-3(2H)-one.[7][8]

  • Bromination & Aromatization: The pyridazinone intermediate is converted to the target 3-bromo-pyridazine using a potent brominating agent, phosphorus oxybromide (POBr₃). This reagent efficiently replaces the carbonyl oxygen with a bromine atom.

  • Salt Formation: The final intermediate is isolated as its hydrobromide salt to improve stability, crystallinity, and handling properties, a common strategy for active pharmaceutical ingredients (APIs) and their precursors.[9]

Synthetic_Scheme Start 4-Oxohexanoic Acid + Hydrazine Hydrate Intermediate 6-ethyl-pyridazin-3(2H)-one (In situ) Start->Intermediate Step 1: Condensation (Toluene, Reflux) Bromination 3-Bromo-6-ethyl-pyridazine Intermediate->Bromination Step 2: Bromination (POBr₃, 100-110°C) FinalProduct 3-Bromo-6-ethyl-pyridazine Hydrobromide Bromination->FinalProduct Step 3: Salt Formation (HBr in Acetic Acid)

Caption: High-level overview of the synthetic pathway.

Detailed Synthesis Protocols & Mechanistic Insights

Safety First: This process involves hazardous materials, including phosphorus oxybromide, which reacts violently with water, and concentrated hydrobromic acid.[10][11] All operations must be conducted in a well-ventilated fume hood or an appropriate manufacturing bay with personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. An emergency shower and eyewash station must be readily accessible.

Part 3.1: One-Pot Synthesis of 3-Bromo-6-ethyl-pyridazine

This procedure details a one-pot method where the intermediate pyridazinone is not isolated, improving process efficiency.

Table 1: Reagent and Solvent Specifications

Reagent / SolventMolecular WeightMoles (per 1.0 kg 4-oxohexanoic acid)QuantityDensity (g/mL)Notes
4-Oxohexanoic Acid130.14 g/mol 7.68 mol1.00 kg~1.14Starting Material
Hydrazine Hydrate (~64%)50.06 g/mol 8.45 mol0.66 L~1.031.1 eq.
Toluene92.14 g/mol -10.0 L0.867Solvent, azeotropic water removal
Phosphorus Oxybromide (POBr₃)286.69 g/mol 11.52 mol3.30 kg2.82Brominating Agent, 1.5 eq.
2-Propanol (IPA)60.10 g/mol -5.0 L0.786Quenching Solvent
Sodium Bicarbonate (Sat. Sol.)84.01 g/mol -As needed~1.07Neutralization
Ethyl Acetate88.11 g/mol -10.0 L0.902Extraction Solvent

Step-by-Step Protocol:

  • Reaction Setup: Charge a 50 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, Dean-Stark trap, and temperature probe with 4-oxohexanoic acid (1.00 kg, 7.68 mol) and toluene (10.0 L).

  • Pyridazinone Formation: Begin agitation and slowly add hydrazine hydrate (0.66 L, 8.45 mol, 1.1 eq.) over 30 minutes. The addition is mildly exothermic; maintain the internal temperature below 40°C.

  • Cyclization and Dehydration: Heat the mixture to reflux (~110°C) and collect water in the Dean-Stark trap. The reaction is complete when no more water is collected (approx. 140 mL, ~3-5 hours).

    • Causality: The condensation of the ketone and carboxylic acid moieties of the starting material with the two nitrogens of hydrazine forms the heterocyclic ring. Heating under reflux with a Dean-Stark trap efficiently removes the water byproduct, driving the equilibrium towards product formation according to Le Chatelier's principle.

  • Solvent Removal: Cool the reactor to 60-70°C. Distill off the toluene under reduced pressure until a thick oil remains.

  • Bromination: Cool the reactor contents to 40°C. Under a nitrogen atmosphere, cautiously add phosphorus oxybromide (POBr₃, 3.30 kg, 11.52 mol, 1.5 eq.) portion-wise over 1-2 hours, maintaining the internal temperature below 60°C.

    • Expert Insight: POBr₃ is a highly reactive and corrosive solid. At scale, it should be charged via a closed system or powder transfer pump to minimize exposure. The addition is highly exothermic and requires careful temperature control.

  • Reaction Drive: After the addition is complete, slowly heat the reaction mixture to 100-110°C and hold for 4-6 hours. Monitor the reaction progress by HPLC until the pyridazinone intermediate is consumed (<1% remaining).

    • Mechanism: The carbonyl oxygen of the pyridazinone acts as a nucleophile, attacking the electrophilic phosphorus atom of POBr₃. This forms a phosphate ester intermediate, which is an excellent leaving group. A bromide ion then attacks the C3 position, displacing the phosphate group and yielding the aromatic 3-bromo-pyridazine.

  • Quenching: Cool the reaction mixture to 20-25°C. In a separate, appropriately sized vessel, prepare a quenching solution of 2-propanol (5.0 L) and water (5.0 L), pre-chilled to 0-5°C. Very slowly and carefully, transfer the reaction mixture into the quenching solution, ensuring the quench temperature does not exceed 30°C.

    • Trustworthiness & Safety: This is the most critical step for process safety. The quench of excess POBr₃ is extremely exothermic and generates HBr gas. A slow reverse addition into a well-chilled solvent mixture is crucial to control the temperature and off-gassing.

  • Work-up and Extraction: Stir the quenched mixture for 1 hour. Slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is 7-8. Charge ethyl acetate (10.0 L), agitate, and allow the layers to separate. Collect the organic layer and extract the aqueous layer with an additional portion of ethyl acetate (5.0 L).

  • Isolation of Free Base: Combine the organic layers, wash with brine (5.0 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Bromo-6-ethyl-pyridazine as a crude oil. This crude product is used directly in the next step.

Part 3.2: Formation and Isolation of Hydrobromide Salt
  • Salt Formation: Dissolve the crude 3-Bromo-6-ethyl-pyridazine oil in ethyl acetate (5.0 L). While stirring, add a solution of hydrobromic acid in acetic acid (33 wt%, ~1.2 eq.) dropwise.

  • Crystallization: A precipitate will form almost immediately. Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5°C and hold for an additional 2 hours to maximize crystallization.[9]

    • Expert Insight: The choice of solvent is critical for obtaining a pure, easily filterable solid. Ethyl acetate provides good solubility for the free base but poor solubility for the hydrobromide salt, leading to high product recovery.

  • Isolation and Drying: Filter the solid product using a Nutsche filter. Wash the filter cake with cold ethyl acetate (2 x 1.0 L). Dry the product under vacuum at 50°C until a constant weight is achieved.

  • Expected Yield: 1.6 - 1.8 kg (75-85% over two steps).

Analytical Characterization for Quality Control

Ensuring the purity and identity of the final intermediate is non-negotiable. A suite of analytical methods should be employed for batch release.[12]

Table 2: Typical Analytical Specifications

TestMethodSpecification
AppearanceVisualOff-white to pale yellow crystalline solid
Identity¹H NMR, ¹³C NMRConforms to reference spectrum
PurityHPLC (UV @ 254 nm)≥ 98.5%
Mass SpectrumLC-MS (ESI+)[M+H]⁺ for free base at m/z 187.0/189.0
Melting PointDSC155-160 °C (with decomposition)
Residual SolventsGC-HSToluene ≤ 890 ppm, Ethyl Acetate ≤ 5000 ppm

¹H NMR (400 MHz, DMSO-d₆): δ 9.5-10.5 (br s, 1H, N-H), 8.35 (d, J=9.2 Hz, 1H), 8.05 (d, J=9.2 Hz, 1H), 3.00 (q, J=7.6 Hz, 2H), 1.30 (t, J=7.6 Hz, 3H).

Process Workflow and Logic

The overall manufacturing process follows a logical sequence of synthesis, purification, and analysis to ensure the final product meets all quality specifications.

Workflow process_node process_node qc_node qc_node Start Raw Material Dispensing Step1 Step 1: Cyclization (Pyridazinone Formation) Start->Step1 Step2 Step 2: Bromination (POBr₃ Reaction) Step1->Step2 IPC1 IPC: HPLC (Completion) Step2->IPC1 Quench Reaction Quench & Work-up IPC1->Quench Pass Step3 Step 3: Salt Formation & Crystallization Quench->Step3 Isolation Filtration & Drying Step3->Isolation QC Final QC Analysis (Release) Isolation->QC Finish Product Packaging & Storage QC->Finish Pass

Caption: Manufacturing workflow from raw materials to final product.

Conclusion

This application note details a robust and scalable synthesis of 3-Bromo-6-ethyl-pyridazine hydrobromide. By focusing on a one-pot reaction design, the process minimizes unit operations and potential for material loss. The causality-driven explanations for each step, combined with stringent safety protocols and in-process controls, provide researchers and drug development professionals with a reliable framework for producing this valuable intermediate at scale. The successful implementation of this guide will facilitate the timely and cost-effective advancement of pharmaceutical candidates that rely on the pyridazine scaffold.

References

  • Hobbs, W. J. Synthesis and Characterization of Unique Pyridazines. Liberty University, Senior Thesis. [Link]

  • Heinelt, U., et al. (2007). Product Class 8: Pyridazines. In Science of Synthesis (Vol. 16, pp. 127-236). Thieme. [Link]

  • Touré, B. B., & Hall, D. G. (2009). Natural product synthesis using multicomponent reaction strategies. Chemical reviews, 109(9), 4439-4486. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • Khan, I., et al. (2023). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC advances, 13(31), 21430-21447. [Link]

  • Hurst, S., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Journal of medicinal chemistry. [Link]

  • Flefel, E. M., et al. (2012). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 17(9), 10199-10211. [Link]

  • Khalafy, J., & Prager, R. H. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1(3), 115-122. [Link]

  • Iorkula, T. H., et al. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • Sharma, P., et al. (2023). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Singh, R., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 28, 15-33. [Link]

  • El-Sayed, M. S., et al. (2020). Synthesis and crystal structure of a new pyridinium bromide salt. Acta Crystallographica Section E: Crystallographic Communications, 76(12), 1952-1956. [Link]

  • Khalafy, J., et al. (2008). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 61, 71-74. [Link]

  • Sanna, M., et al. (2019). Further Studies on 2-Arylacetamide Pyridazin-3(2H)-ones: Design, Synthesis and Evaluation of 4,6-Disubstituted Analogues as Formyl Peptide Receptors (FPRs) Agonists. Molecules, 24(21), 3848. [Link]

  • Sharma, P., et al. (2023). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. SciSpace. [Link]

  • Samadi, A., et al. (2010). The Sandmeyer Reaction on Some Selected Heterocyclic Ring Systems: Synthesis of Useful 2-Chloroheterocyclic-3-carbonitrile Intermediates. Synthesis, 2010(16), 2725-2730. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. International Journal of Molecular Sciences, 25(11), 5786. [Link]

  • van der Plas, H. C. (1978). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. [Link]

  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1.
  • WO2019145177A1. Bromination of pyridine derivatives.
  • Loba Chemie. (2017). PHOSPHORUS OXYBROMIDE For Synthesis MSDS. [Link]

  • Organic Syntheses. 2H-Pyran-2-one, 3-bromo. [Link]

  • Hyma Synthesis Pvt. Ltd. Company Website. [Link]

  • Erol, D. D., et al. (1998). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. Arzneimittelforschung, 48(5), 527-531. [Link]

  • BRPI0816904B1. CRYSTAL FORM B OF THE SOLID FORM OF THE BIS-HCL SALT, PHARMACEUTICAL COMPOSITION, AND, USE IN A SOLID FORM.
  • Al-Ghorbani, M., et al. (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Scientific reports, 10(1), 13589. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-6-ethyl-pyridazine Hydrobromide

Welcome to the technical support resource for the synthesis of 3-Bromo-6-ethyl-pyridazine hydrobromide. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of 3-Bromo-6-ethyl-pyridazine hydrobromide. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, providing evidence-based solutions and explaining the chemical principles behind each recommendation. Our goal is to empower you to not only execute the synthesis but also to troubleshoot and optimize it effectively.

Synthesis Overview & Strategy

The synthesis of 3-Bromo-6-ethyl-pyridazine is most reliably achieved via a two-step sequence starting from commercially available materials. The core strategy involves the initial formation of the pyridazinone ring system, followed by a deoxybromination reaction to install the bromide at the C3 position. The final step is the formation of the hydrobromide salt for improved stability and handling.

This guide is structured to first provide a validated experimental protocol and then address common issues through a comprehensive FAQ and troubleshooting section.

Experimental Workflow Diagram

G cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Bromination cluster_2 Step 3: Salt Formation A Levulinic Acid & Hydrazine Hydrate B 6-Methylpyridazin-3(2H)-one A->B Reflux in EtOH C 6-Ethylpyridazin-3(2H)-one (Intermediate from Wittig Reaction) B->C Wittig Reaction (EtPPh3Br, Base) D 3-Bromo-6-ethyl-pyridazine (Free Base) C->D POBr3, Reflux E 3-Bromo-6-ethyl-pyridazine (Free Base) F 3-Bromo-6-ethyl-pyridazine HBr (Final Product) E->F HBr in Ether or IPA

Caption: High-level workflow for the synthesis of 3-Bromo-6-ethyl-pyridazine Hydrobromide.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Ethylpyridazin-3(2H)-one

This procedure involves a two-part synthesis: first creating the methyl-pyridazinone core and then extending the alkyl chain via a Wittig reaction.

Part A: Synthesis of 6-Methylpyridazin-3(2H)-one

  • To a solution of levulinic acid (1 equiv.) in ethanol, add hydrazine hydrate (1.1 equiv.) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring the reaction by TLC (Thin Layer Chromatography).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Add water to the residue, which should induce precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 6-methylpyridazin-3(2H)-one as a solid.[1]

Part B: Synthesis of 6-Ethylpyridazin-3(2H)-one

Note: This step requires anhydrous conditions.

  • Suspend ethyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous THF (Tetrahydrofuran).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.15 equiv.) portion-wise to generate the ylide. Stir for 1 hour at this temperature.

  • Add a solution of 6-methylpyridazin-3(2H)-one (1 equiv.) in anhydrous THF to the ylide solution dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 6-ethylpyridazin-3(2H)-one.

Protocol 2: Synthesis of 3-Bromo-6-ethyl-pyridazine Hydrobromide

Part A: Bromination with Phosphorus Oxybromide (POBr₃)

  • In a flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HBr fumes), add 6-ethylpyridazin-3(2H)-one (1 equiv.).

  • Carefully add phosphorus oxybromide (POBr₃) (2.0 - 3.0 equiv.) portion-wise at room temperature. The reaction is often performed neat or in a high-boiling solvent like toluene or xylene.[2]

  • Heat the mixture to 110-130 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Crucial Step: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic quench.

  • Neutralize the acidic aqueous solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is ~8-9.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield crude 3-bromo-6-ethyl-pyridazine.

Part B: Hydrobromide Salt Formation

  • Dissolve the crude 3-bromo-6-ethyl-pyridazine free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • To this solution, add a solution of HBr in ether (e.g., 1M) or concentrated aqueous HBr dropwise with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford the final product, 3-Bromo-6-ethyl-pyridazine hydrobromide.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis.

Q1: The yield for the 6-methylpyridazin-3(2H)-one (Protocol 1A) is low or the product is impure. What went wrong?

A1: Low yield in this cyclocondensation reaction typically stems from three areas: incomplete reaction, side-product formation, or workup losses.

  • Probable Cause 1: Incomplete Reaction. The reaction may not have reached completion. Ensure you reflux for an adequate duration. Monitor by TLC until the levulinic acid spot has been consumed.

  • Probable Cause 2: Stoichiometry. An incorrect ratio of hydrazine can be detrimental. While a slight excess of hydrazine is common, a large excess can complicate purification. Ensure your hydrazine hydrate has not degraded; use a fresh, properly stored bottle.

  • Solution: Optimized Workup. After concentrating the ethanol, adding water should precipitate the product. If it oils out, try cooling the mixture in an ice bath or scratching the inside of the flask to induce crystallization. If the product remains soluble, it may be necessary to perform an extraction with an organic solvent like ethyl acetate, followed by purification.

Q2: The Wittig reaction (Protocol 1B) is not working or gives a complex mixture.

A2: The Wittig reaction is sensitive to reaction conditions, particularly the presence of water and the choice of base.

  • Probable Cause 1: Inactive Ylide. The most common failure point is incomplete formation of the phosphonium ylide. This is almost always due to wet solvent or reagents. Ensure THF is rigorously dried and that the reaction is performed under an inert atmosphere (Nitrogen or Argon).

  • Probable Cause 2: Base Incompatibility. The pKa of the phosphonium salt requires a strong base. If using potassium tert-butoxide, ensure it is not old or has absorbed moisture. n-Butyllithium is generally more reliable but requires more careful handling.

  • Solution: TLC Monitoring. The ylide has a characteristic deep orange/red color. A successful reaction will see this color fade as the pyridazinone is added and consumed. Use TLC to track the disappearance of the starting material. The triphenylphosphine oxide byproduct can sometimes complicate chromatography; however, it is typically visible as a distinct spot on the TLC plate.

Q3: The bromination reaction with POBr₃ (Protocol 2A) resulted in a black tar-like substance instead of the desired product. What happened?

A3: This is a very common issue. Tar formation during deoxybromination with phosphorus oxyhalides is usually due to excessive heat or the presence of moisture.

  • Probable Cause 1: Reaction Temperature. While heating is necessary, exceeding the optimal temperature range (typically 110-130 °C) can lead to decomposition and polymerization of the pyridazine ring.[2]

  • Probable Cause 2: Reagent Quality. POBr₃ is sensitive to moisture and can hydrolyze to phosphoric acid and HBr.[2] This can alter the reaction pathway and promote decomposition. Use a fresh bottle of POBr₃ or one that has been stored under inert gas.

  • Solution: Controlled Heating & Inert Atmosphere. Use an oil bath with a temperature controller for precise heating. Running the reaction under a nitrogen or argon atmosphere can prevent moisture from entering the system. Using a high-boiling, anhydrous solvent like xylene can also help moderate the reaction temperature.

Troubleshooting Decision Flowchart

G start Low Yield in Bromination Step q1 What does the crude product look like? start->q1 tar Black Tar / Decomposition q1->tar Tar-like oily Dark Oil / Unreacted SM q1->oily Mainly Starting Material (SM) sol1 Reduce reaction temp to 110°C. Use fresh POBr3. Run under N2 atmosphere. tar->sol1 sol2 Increase reaction time or temp slightly (to ~125°C). Increase equivalents of POBr3 to 3.0. oily->sol2

Caption: Decision flowchart for troubleshooting the bromination step.

Q4: The quench and workup of the POBr₃ reaction are difficult and give poor recovery.

A4: The workup is challenging due to the high reactivity of residual POBr₃ with water and the potential for the product to be lost during neutralization.

  • Probable Cause: Product Basicity. The product, 3-bromo-6-ethyl-pyridazine, is a basic heterocycle. During neutralization of the highly acidic quench mixture, if you raise the pH too high, you risk hydrolysis of the bromo group. If the pH is too low, the product will remain in the aqueous layer as its protonated salt and will not be extracted efficiently by the organic solvent.

  • Solution: Careful pH Control. After quenching on ice, basify slowly with a saturated NaHCO₃ solution or dilute NaOH while monitoring the pH. Aim for a final pH of 8-9. This ensures the product is in its free base form for extraction while minimizing the risk of decomposition. Ensure vigorous stirring during basification to dissipate heat and avoid localized pH spikes.

  • Expert Tip: Before extraction, you can add solid NaCl to the aqueous layer to "salt out" the product, which decreases its aqueous solubility and improves extraction efficiency.

Reaction Parameter Optimization
ParameterStandard ConditionOptimization for Low YieldRationale
POBr₃ Equiv. 2.0Increase to 3.0Ensures complete conversion of the pyridazinone, especially if some reagent has degraded.
Temperature 110-120 °CIncrease to 125-130 °CMay be required to drive the reaction to completion, but increases the risk of decomposition.[2]
Reaction Time 2-3 hoursIncrease to 4-6 hoursAllows for slower reactions to proceed fully. Monitor by TLC to avoid byproduct formation over extended times.
Solvent Neat (No Solvent)Add Toluene or XyleneHelps to moderate the reaction temperature and prevent localized overheating, reducing tar formation.

Mechanistic Insights

Understanding the mechanism explains why specific reagents and conditions are chosen. The key transformation is the conversion of the cyclic amide (a pyridazinone) into a bromo-aromatic ring.

Bromination Mechanism with POBr₃

Note: The DOT script above is a template. A graphical representation would show the pyridazinone oxygen attacking the phosphorus atom of POBr₃, making the oxygen a good leaving group. A bromide ion, now dissociated, then attacks the carbonyl carbon, leading to the elimination of the O-phosphoryl group and re-aromatization of the ring to form the 3-bromo-pyridazine.

Caption: Simplified mechanism for the deoxybromination of a pyridazinone with POBr₃.

This mechanism highlights the critical role of POBr₃: it acts as a dehydrating and halogenating agent by converting the C=O group into a good leaving group, which is subsequently displaced by a bromide ion.[3][4] This is analogous to the use of PBr₃ to convert alcohols to alkyl bromides.[5]

References

  • Heinelt, U., & Selve, C. (2007). Synthesis of Pyridazines. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations (Vol. 16, pp. 135-236). Thieme. [Link]

  • Iorkula, T. H., et al. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121-132. [Link]

  • MANAC Inc. (2024). Overview of bromination reactions with phosphorus bromides. Chemia. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Khalafy, J., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1(3), 115-122. [Link]

  • MANAC Inc. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Chemia. [Link]

  • ACS Green Chemistry Institute. (n.d.). Deoxy Bromination. Reagent Guides. [Link]

  • Gokce, M., et al. (2009). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3(2H)-pyridazinone-2-yl)acetate derivatives. Archiv der Pharmazie, 342(10), 603-609. [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3-Bromo-6-ethyl-pyridazine Hydrobromide

Welcome to the technical support center for the purification of crude 3-Bromo-6-ethyl-pyridazine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 3-Bromo-6-ethyl-pyridazine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction: The Challenge of Purifying 3-Bromo-6-ethyl-pyridazine Hydrobromide

3-Bromo-6-ethyl-pyridazine hydrobromide is a valuable building block in medicinal chemistry. Its purification, however, can be challenging due to the presence of structurally similar impurities arising from its synthesis. A common synthetic route involves the reaction of a 3,6-dihalopyridazine with an ethylating agent, such as a Grignard reagent, followed by hydrobromide salt formation. This process can lead to a variety of side products that require careful separation. This guide will equip you with the knowledge to effectively purify your target compound to the high degree of purity required for downstream applications.

Troubleshooting and FAQs

This section addresses specific issues you might encounter during the purification of crude 3-Bromo-6-ethyl-pyridazine hydrobromide.

Q1: My crude product is a sticky oil or a discolored solid. What are the likely impurities?

A1: The physical appearance of your crude product can provide clues about the impurities present. A sticky or oily consistency often suggests the presence of residual solvents or low-melting impurities. Discoloration, typically yellow or brown, can indicate the formation of colored byproducts.

Based on a likely synthesis from a dihalopyridazine and an ethyl Grignard reagent, common impurities include:

  • Starting Materials: Unreacted 3,6-dihalopyridazine.

  • Over-reaction Products: 3,6-diethylpyridazine.

  • Incomplete Reaction/Side-reaction Products: 3-Chloro-6-ethyl-pyridazine (if starting from 3-bromo-6-chloropyridazine) or 3-ethyl-pyridazine (de-brominated product).

  • Grignard-related Impurities: Biphenyl (if phenyl-based Grignard was used as an initiator) and other coupling products.[1][2]

Q2: I'm having trouble getting my compound to crystallize. What can I do?

A2: Crystallization is a powerful purification technique, but it can be challenging. If your 3-Bromo-6-ethyl-pyridazine hydrobromide is reluctant to crystallize, consider the following:

  • Solvent Selection: The choice of solvent is critical. For hydrobromide salts of pyridazines, polar protic solvents like ethanol or isopropanol, or mixtures with less polar solvents like ethyl acetate or diethyl ether, are often effective. Experiment with a range of solvent systems.

  • Purity of the Crude Material: Highly impure samples may resist crystallization. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove baseline impurities.

  • Inducing Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

    • Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution.

    • Cooling: Slow cooling generally affords larger, purer crystals. Try cooling the solution in a refrigerator and then a freezer.

Q3: My column chromatography separation is poor, with co-elution of impurities.

A3: Poor separation on a silica gel column is a common issue. Here are some troubleshooting steps:

  • Solvent System Optimization: The polarity of the eluent is crucial. Use Thin Layer Chromatography (TLC) to screen different solvent systems (e.g., mixtures of hexanes/ethyl acetate, dichloromethane/methanol). Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Packing: A well-packed column is essential for good separation. Ensure the silica gel is packed uniformly without any air bubbles or cracks.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. Overloading the column will lead to poor separation.

  • Flow Rate: A slower flow rate can improve resolution, but be mindful of diffusion leading to band broadening.

Q4: How can I visualize my compound and impurities on a TLC plate?

A4: 3-Bromo-6-ethyl-pyridazine, being an aromatic and conjugated system, should be visible under short-wave UV light (254 nm) on a TLC plate containing a fluorescent indicator.[3] It will appear as a dark spot against a green fluorescent background. For impurities that are not UV-active, you can use staining reagents. A potassium permanganate (KMnO4) stain is a good general-purpose stain that reacts with many organic compounds.[3] Iodine vapor is another common method for visualizing organic compounds on TLC plates.[4]

Experimental Protocols

Protocol 1: Recrystallization of 3-Bromo-6-ethyl-pyridazine Hydrobromide

This protocol provides a general guideline for the recrystallization of your crude product. The optimal solvent system should be determined on a small scale first.

Materials:

  • Crude 3-Bromo-6-ethyl-pyridazine hydrobromide

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring on a hot plate until the solid dissolves completely. If the solid does not dissolve, add small portions of the solvent until a clear solution is obtained at the boiling point. Avoid adding excessive solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. For better yields, you can further cool the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of crude 3-Bromo-6-ethyl-pyridazine (the free base) before salt formation. The hydrobromide salt is generally too polar for standard silica gel chromatography.

Materials:

  • Crude 3-Bromo-6-ethyl-pyridazine

  • Silica gel (for flash chromatography)

  • Chromatography column

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, determined by TLC analysis)

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude mixture in various solvent ratios.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Bromo-6-ethyl-pyridazine.

  • Salt Formation: The purified free base can then be converted to the hydrobromide salt by treatment with a solution of HBr in a suitable solvent (e.g., diethyl ether or isopropanol).

Data Presentation

Table 1: Troubleshooting Common Purification Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling out during recrystallization Solvent is too non-polar; cooling is too rapid; high impurity level.Use a more polar solvent or a solvent mixture; allow for slow cooling; perform a pre-purification step.
Low recovery from recrystallization Too much solvent used; product is significantly soluble in cold solvent.Use the minimum amount of hot solvent for dissolution; choose a solvent in which the product has lower solubility at cold temperatures.
Streaking on TLC plate Sample is too concentrated; compound is highly polar or acidic/basic.Dilute the spotting solution; add a small amount of acetic acid or triethylamine to the eluent to suppress ionization.
Compound stuck on the column Eluent is not polar enough; compound is degrading on silica.Increase the polarity of the eluent; consider using a different stationary phase like alumina.

Visualizations

Purification Workflow

Purification_Workflow Crude Crude 3-Bromo-6-ethyl-pyridazine HBr Analysis Analyze Crude Product (TLC, NMR) Crude->Analysis Chromatography Column Chromatography (on free base) Crude->Chromatography If very impure Decision High Purity? Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization No Pure_Product Pure 3-Bromo-6-ethyl-pyridazine HBr Decision->Pure_Product Yes Recrystallization->Analysis Chromatography->Analysis Chromatography_Troubleshooting Start Poor Separation in Column Chromatography Check_TLC Review TLC Analysis Start->Check_TLC Check_Loading Evaluate Sample Loading Start->Check_Loading Check_Packing Inspect Column Packing Start->Check_Packing Optimize_Solvent Optimize Eluent System Check_TLC->Optimize_Solvent Reduce_Load Reduce Sample Load / Dry Load Check_Loading->Reduce_Load Repack_Column Repack Column Check_Packing->Repack_Column Solution Improved Separation Optimize_Solvent->Solution Reduce_Load->Solution Repack_Column->Solution

Sources

Troubleshooting

Technical Support Center: Overcoming Side Reactions in 3-Bromo-6-ethyl-pyridazine Hydrobromide Coupling

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-Bromo-6-ethyl-pyridazine hydrobromide. This resource is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-Bromo-6-ethyl-pyridazine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these challenging yet crucial transformations. The pyridazine core is a valuable scaffold in medicinal chemistry, and mastering its functionalization is key to accelerating discovery programs.

This guide provides in-depth, field-proven insights into overcoming common side reactions, structured in a practical question-and-answer format.

Part 1: General Considerations & Initial Troubleshooting

Before diving into reaction-specific issues, several universal challenges must be addressed when working with 3-Bromo-6-ethyl-pyridazine hydrobromide.

FAQ 1.1: My reaction is sluggish or fails completely. What is the first thing I should check?

Answer: The most critical and often overlooked factor is the hydrobromide salt form of the starting material. The acidic proton on the pyridazine nitrogen must be neutralized for the catalytic cycle to proceed efficiently.

  • Causality: The HBr salt serves two purposes, neither of which is helpful for the coupling reaction itself: it enhances the stability and shelf-life of the amine-containing pyridazine and improves its solubility in polar solvents. However, in the reaction flask, the acidic proton can protonate your base or ligands, and the bromide anion can compete for coordination sites on the palladium catalyst. More critically, the protonated pyridazine is highly electron-deficient, which can hinder the crucial oxidative addition step.[1]

  • Troubleshooting Steps:

    • Base Stoichiometry: You MUST use at least one extra equivalent of base to neutralize the HBr salt in addition to the amount required for the catalytic cycle itself. For a typical Suzuki coupling that requires 2 equivalents of base, you will need a minimum of 3 equivalents when starting from the HBr salt.

    • Pre-Neutralization (Optional but Recommended): For sensitive reactions, consider a pre-neutralization step. Dissolve the hydrobromide salt in a suitable solvent, treat it with a mild aqueous base (like NaHCO₃), extract the free-based pyridazine into an organic solvent (e.g., EtOAc or DCM), dry, and evaporate. Use the resulting free base directly in your coupling reaction with the standard amount of base. This eliminates ambiguity regarding base consumption.

Diagram: The Hydrobromide Challenge

This diagram illustrates how the HBr salt form can interfere with the catalytic system.

cluster_problem Problem: HBr Salt cluster_catalyst Catalytic System cluster_solution Solution: Neutralization Start_HBr 3-Bromo-6-ethyl- pyridazine•HBr Base Base (e.g., K₂CO₃) Start_HBr->Base Consumes 1 eq. of Base Ligand Ligand (e.g., SPhos) Start_HBr->Ligand Can Protonate & Deactivate Start_Freebase Free Base Pyridazine (Active for Coupling) Base->Start_Freebase Neutralizes to Active Form Consumed_Base Consumed Base (H₂O + KBr + CO₂) Catalyst Pd Catalyst Start_Freebase->Catalyst Enters Catalytic Cycle Start Low Yield in Buchwald-Hartwig? Check_SM Significant Starting Material Remains? Start->Check_SM Check_Debrom Debromination Observed? Check_SM->Check_Debrom No Poisoning Probable Cause: Catalyst Poisoning by Pyridazine Nitrogen Check_SM->Poisoning Yes Debrom_Cause Probable Cause: Protonolysis of Pd-Aryl Intermediate Check_Debrom->Debrom_Cause Yes No_Reaction Probable Cause: Insufficient Base or Inactive Catalyst Check_Debrom->No_Reaction No Sol_Ligand Solution: Use Bulkier Ligand (e.g., XPhos, BrettPhos) Poisoning->Sol_Ligand Sol_Base Solution: Use Stronger, Anhydrous Base (NaOtBu, LHMDS) Debrom_Cause->Sol_Base Sol_Anhydrous Solution: Ensure Rigorously Anhydrous Conditions Debrom_Cause->Sol_Anhydrous Sol_Base_Check Solution: Ensure >2 eq. Base (1 for HBr, 1 for reaction) No_Reaction->Sol_Base_Check

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Part 4: Sonogashira Coupling Troubleshooting

The Sonogashira coupling provides a direct route to valuable alkynylated pyridazines. [2][3]Its primary side reaction involves the alkyne coupling partner.

FAQ 4.1: My Sonogashira reaction is clean, but my main byproduct is a dimer of my terminal alkyne. What is this and how do I stop it?

Answer: You are observing Glaser coupling, the oxidative homocoupling of terminal alkynes. [4][5]

  • Causality: This side reaction is almost always caused by the presence of oxygen in the reaction mixture. [4]The copper(I) co-catalyst, essential for the Sonogashira catalytic cycle, is oxidized by O₂ to copper(II), which then promotes the dimerization of the alkyne. [6]

  • Troubleshooting Steps:

    • Strictly Anaerobic Conditions: This is non-negotiable for Sonogashira couplings. Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the catalysts. Maintain a positive inert gas atmosphere throughout the entire reaction. [4] 2. Copper-Free Conditions: If Glaser coupling remains a persistent issue, consider a copper-free Sonogashira protocol. [2][4][6]These reactions typically require a slightly higher reaction temperature or a different ligand/base system but completely eliminate the primary pathway for alkyne homocoupling.

    • Base Choice: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used and often serves as part of the solvent system. [4]The base is crucial for neutralizing the HX byproduct generated during the reaction. [4]

Part 5: Exemplary Experimental Protocols

The following are starting-point protocols. Optimization for specific substrates is always recommended.

Protocol 5.1: Suzuki-Miyaura Coupling
  • Reaction: 3-Bromo-6-ethyl-pyridazine hydrobromide with Phenylboronic acid

  • Procedure:

    • To an oven-dried flask, add 3-Bromo-6-ethyl-pyridazine hydrobromide (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add Pd₂(dba)₃ (0.01 eq., 1 mol%) and SPhos (0.022 eq., 2.2 mol%).

    • Add anhydrous, degassed 1,4-dioxane.

    • Heat the reaction mixture to 100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

References

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 111(3), 2075-2145. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Li, J., et al. (2011). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, 41(13), 1956-1965. Available at: [Link]

  • Achelle, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2936. Available at: [Link]

  • van der Ham, A. G. J., et al. (2023). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Cross-coupling reactions of aromatic and heteroaromatic silanolates with aromatic and heteroaromatic halides. Journal of the American Chemical Society, 131(8), 3104–3118. Available at: [Link]

  • Bauer, E. B., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(31), 11575–11582. Available at: [Link]

  • Yılmaz, Ü., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(3), 3563-3578. Available at: [Link]

  • American Chemical Society. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]

  • American Chemical Society. (2023). Bulky ligands promote palladium-catalyzed protodeboronation. Available at: [Link]

  • Kantchev, E. A. B., & Organ, M. G. (2014). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Angewandte Chemie International Edition, 53(11), 2826-2865. Available at: [Link]

  • Wang, Y., et al. (2023). Na2SO3-Promoted Heck Coupling and Homo-Coupling of Arylhydrazines at Room Temperature. Molecules, 28(18), 6667. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Available at: [Link]

  • Reddit. (2023). How exactly do pharmaceuticals form "salts" with already neutral salts such as HCl or HBr? Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • C-H Activation. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available at: [Link]

  • The reaction monitoring blog. (2008). Copper-free Sonogashira coupling. Available at: [Link]

  • Durham University. (2011). METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES. Available at: [Link]

  • ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ACS Publications. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. Available at: [Link]

  • University of Pennsylvania. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Available at: [Link]

  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available at: [Link]

  • PubMed. (2005). Palladium-catalyzed Cross-Coupling of Sterically Demanding Boronic Acids With α-bromocarbonyl Compounds. Available at: [Link]

  • PubMed. (2015). Precaution on use of hydrochloride salts in pharmaceutical formulation. Available at: [Link]

  • National Center for Biotechnology Information. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. Available at: [Link]

  • Semantic Scholar. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available at: [Link]

  • ResearchGate. (2011). Recent Advances in Sonogashira Reactions. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • National Center for Biotechnology Information. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • YouTube. (2020). Buchwald-Hartwig cross-coupling reaction. Available at: [Link]

Sources

Optimization

Technical Support Center: Catalyst Deactivation in Reactions Involving 3-Bromo-6-ethyl-pyridazine Hydrobromide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-ethyl-pyridazine hydrobromide. This guide is designed to provide in-depth troubleshooting ass...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-6-ethyl-pyridazine hydrobromide. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding a common yet challenging issue encountered during cross-coupling reactions with this substrate: catalyst deactivation. Our goal is to equip you with the knowledge to diagnose, prevent, and resolve these issues, ensuring the smooth progression of your synthetic endeavors.

Introduction to the Challenge: The Pyridazine Moiety and Catalyst Stability

3-Bromo-6-ethyl-pyridazine hydrobromide is a valuable building block in medicinal chemistry and materials science. However, its successful implementation in common cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, is often hampered by catalyst deactivation. Several factors inherent to the substrate's structure contribute to this challenge:

  • Nitrogen Heterocycle as a Potential Ligand: The pyridazine ring contains two nitrogen atoms with lone pairs of electrons, which can coordinate to the metal center of the catalyst (e.g., palladium). This coordination can compete with the desired phosphine or N-heterocyclic carbene (NHC) ligands, leading to the formation of inactive or less active catalyst species.[1][2][3]

  • Electron-Deficient Nature: The pyridazine ring is an electron-deficient aromatic system. While this can facilitate the initial oxidative addition step in some cross-coupling reactions, it can also influence the stability of key intermediates in the catalytic cycle.[4]

  • Hydrobromide Salt Form: The material is supplied as a hydrobromide salt, meaning the reaction medium is inherently acidic. This acidity can affect the stability of the catalyst, the ligands, and the base used in the reaction.[5]

This guide will provide a structured approach to understanding and mitigating these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding catalyst deactivation with 3-Bromo-6-ethyl-pyridazine hydrobromide.

Q1: My reaction has stalled, and I observe a black precipitate. What is happening?

A1: The formation of a black precipitate is a classic sign of palladium catalyst deactivation through the formation of palladium black (Pd(0) aggregates).[6] This occurs when the palladium nanoparticles in your catalyst system agglomerate and fall out of the solution, rendering them catalytically inactive.

Common Causes:

  • Ligand Degradation or Dissociation: The ligands stabilizing the palladium nanoparticles may degrade under the reaction conditions or dissociate from the metal center, leaving the palladium atoms exposed and prone to aggregation.

  • Presence of Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) to Pd(II), which can then be reduced to form palladium black.[7]

  • High Temperatures: Prolonged reaction times at elevated temperatures can promote ligand dissociation and palladium aggregation.

Q2: I am seeing a significant amount of starting material even after extended reaction times. Could the pyridazine be "poisoning" my catalyst?

A2: Yes, this is a strong possibility. The nitrogen atoms of the pyridazine ring can act as Lewis bases and coordinate to the palladium center.[1][2] This coordination can be competitive with your desired ligand, leading to the formation of a stable, off-cycle palladium-pyridazine complex that is catalytically inactive. The strength of this "poisoning" effect depends on the specific ligand and reaction conditions.

Q3: How does the hydrobromide salt form of the starting material affect my reaction?

A3: The hydrobromide salt introduces acidity into your reaction mixture, which can have several consequences:

  • Neutralization of the Base: The added base must first neutralize the hydrobromic acid before it can participate in the catalytic cycle (e.g., to activate the boronic acid in a Suzuki coupling).[8] You may need to use an additional equivalent of base to account for this.

  • Ligand Protonation: Some phosphine ligands can be protonated under acidic conditions, reducing their ability to coordinate to the palladium center.

  • Catalyst Instability: Acidic conditions can, in some cases, lead to the degradation of the palladium catalyst or promote the formation of inactive species.[5]

Q4: Can I regenerate a catalyst that has turned into palladium black?

A4: In some cases, it is possible to regenerate the active catalyst from palladium black, although prevention is always the better strategy. Regeneration typically involves re-oxidizing the palladium black to a soluble Pd(II) salt and then reducing it back to the active Pd(0) species in the presence of fresh ligand. However, the success of this depends on the specific nature of the deactivated catalyst and the impurities present. We provide a general protocol in the Troubleshooting Guide section.

Troubleshooting Guide: A Systematic Approach to Catalyst Deactivation

When faced with a stalled or low-yielding reaction, a systematic approach to troubleshooting is crucial. This guide will walk you through potential causes and solutions.

Visual Inspection and Initial Diagnosis
Observation Potential Cause Initial Action
Black Precipitate (Palladium Black) Catalyst aggregationSee Section on "Managing Palladium Black"
Reaction mixture turns dark but no product forms Catalyst poisoning by substrate or impuritiesConsider ligand and base screening
No reaction, starting materials remain Inactive catalyst, incorrect conditionsVerify reagent quality, review reaction setup
Formation of Homocoupled Products Presence of oxygen, incorrect Pd(0)/Pd(II) ratioImprove degassing, use a pre-catalyst
Managing Palladium Black

The formation of palladium black is a common deactivation pathway. Here’s how to address it:

1. Filtration and Removal of Palladium Black:

If your primary goal is to isolate the product from the reaction mixture, you can remove the palladium black by filtration.

Protocol for Palladium Black Filtration:

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare a filtration setup with a pad of Celite® (diatomaceous earth) approximately 1-2 cm thick over a sintered glass funnel.

  • Carefully pour the reaction mixture through the Celite® pad.

  • Wash the Celite® pad with additional solvent to ensure all soluble organic compounds are collected.[9]

  • The filtrate, now free of palladium black, can be carried on to the workup and purification steps.

2. In-Situ Regeneration of the Catalyst (Experimental):

For situations where you want to attempt to restart a stalled reaction, in-situ regeneration can be attempted. This is an advanced technique and may not always be successful.

Experimental Protocol for In-Situ Catalyst Regeneration:

  • Caution: This procedure should be performed with caution and under an inert atmosphere.

  • If the reaction has stalled and palladium black is observed, allow the mixture to cool.

  • Under a stream of argon or nitrogen, add a mild oxidizing agent such as a small amount of air or 1,4-benzoquinone to re-oxidize the Pd(0) to Pd(II).

  • Add a fresh portion of the phosphine ligand (e.g., 0.5-1 mol%).

  • Add a reducing agent, such as a small amount of hydrazine or formic acid, to reduce the Pd(II) back to the active Pd(0) species.

  • Slowly reheat the reaction to the desired temperature and monitor for any renewed activity.

Note: The success of this method is highly dependent on the specific reaction conditions and is not guaranteed.

A more reliable approach is to prevent the formation of palladium black in the first place.

Preventing Catalyst Deactivation: A Proactive Approach

The key to successful cross-coupling with 3-Bromo-6-ethyl-pyridazine hydrobromide is to select reaction conditions that minimize the pathways to catalyst deactivation.

1. Ligand Selection:

The choice of ligand is critical to stabilize the palladium catalyst and prevent coordination by the pyridazine substrate.

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often effective. Their steric bulk can disfavor the coordination of the pyridazine nitrogen to the palladium center, while their electron-rich nature promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[5][10]

  • N-Heterocyclic Carbene (NHC) Ligands: NHC ligands, such as IPr and IMes, form very strong bonds with palladium and are highly resistant to dissociation.[4][11] This strong coordination can effectively block the pyridazine from poisoning the catalyst. PEPPSI™-IPr is a commercially available, air- and moisture-stable pre-catalyst that is often a good starting point.[10]

Ligand Selection Guide for Pyridazine Couplings:

Reaction Type Recommended Ligand Class Specific Examples Rationale
Suzuki-Miyaura Bulky Phosphines, NHCsSPhos, XPhos, PEPPSI™-IPrPromotes fast catalytic turnover, preventing side reactions.[10]
Sonogashira Electron-rich PhosphinesP(t-Bu)3, cataCXium® AOvercomes the electron-deficient nature of the pyridazine.[12]
Buchwald-Hartwig Bulky BiarylphosphinesXPhos, RuPhos, BrettPhosStabilizes the catalyst and facilitates C-N bond formation.[13]

2. Base Selection:

The presence of the hydrobromide requires careful consideration of the base.

  • Use of a Sufficient Excess: At least two equivalents of base are typically required: one to neutralize the HBr and one to participate in the catalytic cycle.

  • Choice of Base:

    • Inorganic Bases: K₃PO₄ and Cs₂CO₃ are often good choices as they are strong enough to deprotonate the pronucleophile but are generally less harsh than alkoxides.

    • Non-Coordinating Organic Bases: In some cases, a bulky, non-coordinating organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be beneficial to avoid interactions with the catalyst.[14]

3. Reaction Setup and Execution:

  • Thorough Degassing: Rigorously degas all solvents and reagents to remove dissolved oxygen. The freeze-pump-thaw method is highly effective.[15]

  • Use of Pre-catalysts: Using well-defined, air-stable palladium pre-catalysts can lead to more reproducible results than generating the active catalyst in situ from a Pd(II) source like Pd(OAc)₂.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[15]

Visualizing Deactivation and Troubleshooting

To better understand the processes of catalyst deactivation and the logic of troubleshooting, the following diagrams are provided.

Catalyst_Deactivation_Pathways Active_Catalyst Active Pd(0)L_n Catalyst Catalytic_Cycle Desired Cross-Coupling Cycle Active_Catalyst->Catalytic_Cycle Productive Pathway Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black Ligand Dissociation/ High Temperature Poisoning Catalyst Poisoning (Substrate Coordination) Active_Catalyst->Poisoning Coordination by Pyridazine Nitrogen Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Harsh Conditions/ Impurities Catalytic_Cycle->Active_Catalyst Deactivated_Catalyst Inactive Species

Caption: Common pathways for catalyst deactivation in cross-coupling reactions.

Caption: A systematic workflow for troubleshooting catalyst deactivation.

Conclusion

Successfully employing 3-Bromo-6-ethyl-pyridazine hydrobromide in cross-coupling reactions requires a proactive approach to prevent catalyst deactivation. By understanding the inherent challenges posed by the pyridazine moiety and the acidic nature of the substrate, researchers can make informed decisions regarding ligand and base selection, as well as reaction setup. This guide provides a starting point for troubleshooting and optimization. For further assistance with specific applications, please do not hesitate to contact our technical support team.

References

  • Al-Amin, M., & Reiser, O. (2021). N-Heterocyclic Carbene (NHC) Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Catalysts, 11(6), 706. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]

  • Organic Syntheses. (n.d.). Palladium Catalysts. [Link]

  • Li, G. Y. (2002). The First General Method for Suzuki Cross-Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids. Angewandte Chemie International Edition, 41(23), 4566-4568. [Link]

  • Anderson, K. W., et al. (2006). The Development of a General Method for the Suzuki-Miyaura Cross-Coupling of 2-Heterocyclic Boronic Acids. Angewandte Chemie International Edition, 45(38), 6523–6527. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). The Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Journal of the American Chemical Society, 137(24), 7586–7595. [Link]

  • CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction. (2015).
  • Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 45(8), 1282-1284. [Link]

  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Link]

  • US3400073A - Regeneration of platinum and palladium reforming catalysts. (1968).
  • Mondal, B., et al. (2019). Palladium-Catalyzed Cross-Coupling Reactions on Pyridazine Moieties. Catalysts, 9(11), 932. [Link]

  • Rossi, R., et al. (2022). A new process for the recovery of palladium from a spent Pd/TiO2 catalyst through a combination of mild acidic leaching and photodeposition on ZnO nanoparticles. RSC Advances, 12(50), 32594-32607. [Link]

  • Wang, D., et al. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 37(21), 3844–3852. [Link]

  • CN113151693B - Method for recovering palladium from tetrakis (triphenylphosphine) palladium waste liquid. (2021).
  • Tatamidani, H., Kakiuchi, F., & Chatani, N. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 69(17), 5615–5621. [Link]

  • Bagiyan, G. A., & Matnadze, M. A. (2018). The Synthesis and Regeneration of Palladium Catalysts with the Use of Supercritical Carbon Dioxide. Kinetics and Catalysis, 59(3), 395–401. [Link]

  • Crust, E. J., & Gurnani, P. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]

  • DCL International Inc. (n.d.). Regeneration of palladium based catalyst for methane abatment. [Link]

  • OpenChemHub. (2024, January 10). Ligand design for cross-couplings: N-heterocyclic carbenes (NHCs) [Video]. YouTube. [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. [Link]

  • Weires, A. G., et al. (2017). Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. ACS Central Science, 3(8), 868–873. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Rao, X., et al. (2013). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 54(31), 4084-4087. [Link]

  • Curini, M., et al. (2019). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 9(12), 1033. [Link]

  • Wölfling, J., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1929–1937. [Link]

  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

  • Daugulis, O., et al. (2011). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Accounts of Chemical Research, 44(5), 351–361. [Link]

  • Pirnot, M. T., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 614–621. [Link]

  • Chem Help ASAP. (2020, February 13). palladium catalytic cycle [Video]. YouTube. [Link]

  • reddit. (2024, February 23). Suzuki coupling with Bromoalkyne and boronic acid. r/Chempros. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of 3-Bromo-6-ethyl-pyridazine Hydrobromide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Bromo-6-ethyl-pyridazine hydrobromide via recrystallization. We will move beyond gen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Bromo-6-ethyl-pyridazine hydrobromide via recrystallization. We will move beyond generic protocols to address the specific challenges associated with purifying polar, heterocyclic hydrobromide salts, offering troubleshooting guides and evidence-based methodologies.

Core Principles: The Challenge of Recrystallizing a Hydrobromide Salt

3-Bromo-6-ethyl-pyridazine hydrobromide is a salt. This is the single most important factor governing its recrystallization behavior. Unlike a neutral organic molecule, the ionic character imparted by the hydrobromide salt dramatically increases its polarity. This has several key consequences:

  • Solvent Selection is Critical: The compound will exhibit high solubility in polar, protic solvents (like water and alcohols) and poor solubility in non-polar solvents (like hexanes or toluene). The ideal recrystallization solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[1]

  • "Oiling Out" is a Common Risk: If the boiling point of the chosen solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly, the compound may separate as a liquid ("oil") rather than forming crystals.[2] This is particularly common with salts that can form low-melting point eutectics with residual impurities or solvent.

  • Hygroscopicity: Hydrobromide salts can be hygroscopic. Absorbed atmospheric moisture can alter solubility characteristics and inhibit crystallization. All operations should be conducted with dry solvents and protected from ambient humidity where possible.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to start with for recrystallizing 3-Bromo-6-ethyl-pyridazine hydrobromide?

There is no single "best" solvent, as the optimal choice depends on the specific impurity profile of your crude material. However, a logical starting point is a polar, protic solvent like ethanol or isopropanol . These solvents are often effective for hydrobromide salts. A mixed-solvent system is frequently required to achieve the ideal solubility gradient.[3] A highly effective approach is to dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., diethyl ether or ethyl acetate) until the solution becomes faintly turbid. Re-heating to clarify and then slow cooling can yield high-purity crystals.

Q2: My compound separated as a sticky oil instead of crystals. What went wrong and how do I fix it?

"Oiling out" is a common problem. It typically occurs for one of two reasons:

  • The solution is supersaturated at a temperature above the compound's melting point.

  • The rate of cooling is too fast , not allowing sufficient time for the ordered lattice of a crystal to form.[4]

Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount (5-10% of the total volume) of the "good" solvent to reduce the supersaturation level.[2] Then, allow the flask to cool much more slowly. Insulating the flask by placing it inside a larger beaker with paper towels can promote the slow cooling necessary for crystal growth.

Q3: I'm getting a very low yield after recrystallization. How can I improve my recovery?

Low yield is often a trade-off for high purity. However, significant losses can be mitigated.

  • Excess Solvent: The most common cause is using too much solvent to dissolve the crude material.[4] Use the absolute minimum amount of hot solvent required.

  • Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product. Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated.

  • Incomplete Crystallization: Ensure the solution has been cooled sufficiently. After slow cooling to room temperature, placing the flask in an ice bath for 30-60 minutes can maximize crystal formation.

  • Mother Liquor: A significant amount of product may remain dissolved in the mother liquor. Concentrating the mother liquor by 50-75% and re-cooling may yield a second crop of crystals, which should be analyzed for purity separately.

Q4: My final crystals are colored, but the literature says the pure compound is white. What should I do?

Colored impurities are often highly conjugated organic molecules that are difficult to remove.

  • Activated Charcoal: Add a very small amount (1-2% by weight of your compound) of activated charcoal to the hot, dissolved solution. Boil for 5-10 minutes. The charcoal will adsorb many colored impurities. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal before cooling. Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding it.

  • Re-crystallize: A second recrystallization may be necessary to remove persistent impurities.

Experimental Protocols & Data

Small-Scale Solvent Screening Protocol

Before committing your entire batch, screen several solvent systems to find the most promising candidate.

  • Place ~20-30 mg of your crude 3-Bromo-6-ethyl-pyridazine hydrobromide into several small test tubes.

  • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise at room temperature until a slurry is formed. Note the solubility at room temperature.

  • Gently heat the tubes that showed poor room-temperature solubility in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Remove the tubes from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

  • Observe the quality and quantity of the crystals formed. The ideal solvent is one that shows poor solubility at low temperatures and high solubility at high temperatures.

Table 1: Potential Solvent Systems for Recrystallization
Solvent SystemTypeRationale & Expected BehaviorPotential Issues
Ethanol (95%)Single SolventGood starting point. Polarity is suitable for many hydrobromide salts.May be too good a solvent, leading to low recovery.
IsopropanolSingle SolventLess polar than ethanol, may offer a better solubility gradient.Higher boiling point increases risk of oiling out.
Ethanol / Diethyl EtherMixed SolventDissolve in hot ethanol (good solvent), add ether (anti-solvent) until cloudy, reheat to clarify, then cool slowly. Excellent for inducing crystallization.Ether is extremely flammable. Use with caution.
Isopropanol / Ethyl AcetateMixed SolventA less flammable alternative to the ethanol/ether system. Ethyl acetate is a moderate polarity anti-solvent.May require careful optimization of the solvent ratio.
AcetonitrileSingle SolventAprotic polar solvent. Can sometimes provide a very sharp solubility curve.Can be difficult to remove residual solvent from crystals.
Recommended Recrystallization Workflow (Ethanol/Diethyl Ether)

This protocol is a robust starting point based on the principles of purifying polar organic salts.

  • Dissolution: Place the crude 3-Bromo-6-ethyl-pyridazine hydrobromide in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add the minimum volume of hot 95% ethanol required to fully dissolve the solid. Keep the solution gently boiling on a hot plate.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the receiving flask and a glass funnel with fluted filter paper by allowing hot solvent vapor to pass through them. Pour the hot solution through the filter paper quickly.

  • Induce Crystallization: Remove the flask from the heat. While the solution is still hot, slowly add diethyl ether dropwise while swirling. Continue until a persistent cloudiness (incipient precipitation) is observed.

  • Re-dissolution & Slow Cooling: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution. Cover the flask with a watch glass, and set it on an insulating surface (e.g., a cork ring or wooden block) to cool slowly and undisturbed to room temperature.[4]

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any remaining soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent. Determine the melting point and compare it to the literature value to assess purity.

Visualized Workflows and Troubleshooting

General Recrystallization Workflow

G cluster_prep Preparation cluster_crystallize Crystallization cluster_isolate Isolation & Drying dissolve 1. Dissolve Crude Product in Minimum Hot Solvent charcoal 2. Add Charcoal (Optional, for color) dissolve->charcoal hot_filter 3. Hot Filtration (Optional, for solids) charcoal->hot_filter cool 4. Slow Cooling to Room Temperature hot_filter->cool ice_bath 5. Ice Bath to Maximize Yield cool->ice_bath vac_filter 6. Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Cold Anti-Solvent vac_filter->wash dry 8. Dry Under Vacuum wash->dry end end dry->end Pure Crystals

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

G start Problem During Recrystallization oiling Compound 'Oils Out' start->oiling no_xtals No Crystals Form start->no_xtals low_yield Low Yield start->low_yield sol_oil Re-heat, add more 'good' solvent (5-10%). Cool SLOWLY. oiling->sol_oil Cause: Supersaturated above melting point or cooling too fast sol_no_xtal_1 Too much solvent. Boil off some solvent and re-cool. no_xtals->sol_no_xtal_1 If solution was clear after long cooling sol_no_xtal_2 Solution not saturated. Add anti-solvent or use a seed crystal. no_xtals->sol_no_xtal_2 If solution is likely not saturated enough sol_yield Used too much solvent. Concentrate mother liquor for a second crop. low_yield->sol_yield Primary Cause: Excess solvent used

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme. [Link]

  • Wouters, J., & Quere, L. (Eds.). (2002). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt properties, no direct URL)
  • Childs, S. L., et al. (2007). The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. Molecular Pharmaceutics, 4(3), 323–338. [Link]

  • Reddit r/Chempros. (2023). Recrystallization Issues. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]

  • Al-Omary, F. A. M., et al. (2015). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 20(8), 13642–13657. [Link]

  • European Patent Office. (2012). Crystallization of hydrohalides of pharmaceutical compounds. EP 2436381 A1. [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • PubChem. (n.d.). 3-Bromo-6-ethyl-pyridazine hydrobromide. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Benchmarking 3-Bromo-6-ethyl-pyridazine Hydrobromide for Synthetic Chemistry

Introduction: The Strategic Value of the Pyridazine Scaffold in Modern Drug Discovery The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in med...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Pyridazine Scaffold in Modern Drug Discovery

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, including a strong dipole moment and the ability of the adjacent nitrogen atoms to act as hydrogen bond acceptors, make it a cornerstone in the design of novel therapeutics.[1][2] Compounds incorporating the pyridazine moiety have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-hypertensive effects.[3][4] The recent FDA approval of drugs like deucravacitinib, which features a pyridazine ring, further cements the importance of this heterocycle in developing next-generation medicines.[2]

However, the ultimate success of a drug discovery program often hinges on the quality and synthetic utility of its foundational building blocks. 3-Bromo-6-ethyl-pyridazine is a key intermediate, offering two distinct points for chemical modification: the reactive C-Br bond, ideal for cross-coupling reactions, and the ethyl group, which can influence physicochemical properties like lipophilicity and metabolic stability. This guide provides a comprehensive framework for benchmarking 3-Bromo-6-ethyl-pyridazine hydrobromide against its commercial alternatives. Our objective is to move beyond simple specification sheets and provide researchers with a robust, data-driven methodology for selecting the optimal building block for their specific synthetic and therapeutic goals. We will focus on empirical validation of purity, stability, and, most critically, performance in a gold-standard synthetic transformation.

Part 1: Foundational Analysis - Physicochemical Characterization of Starting Materials

Before any synthetic comparison, the identity, purity, and stability of the starting materials must be rigorously established. A flawed building block guarantees a flawed synthesis. The hydrobromide salt form of our target compound may enhance stability and solubility in certain polar solvents compared to the free base, a critical consideration for handling and storage.[5]

Selection of Commercial Alternatives for Benchmarking

For a meaningful comparison, we have selected two commercially available alternatives that represent common structural variations a medicinal chemist might consider:

  • Alternative A: 3-Bromo-6-methyl-pyridazine: A close analog where the ethyl group is replaced by a methyl group. This allows for an assessment of how a minor change in alkyl chain length impacts reactivity and physical properties.

  • Alternative B: 3-Chloro-6-ethyl-pyridazine: This alternative swaps the bromine for a chlorine atom. This directly tests the reactivity difference between two common halogens in cross-coupling reactions, a crucial factor in reaction optimization.

ParameterTarget: 3-Bromo-6-ethyl-pyridazine HBr Alternative A: 3-Bromo-6-methyl-pyridazine [6]Alternative B: 3-Chloro-6-ethyl-pyridazine
CAS Number 1965309-23-2[6]65202-58-6[6]39958-69-9
Molecular Formula C₆H₈Br₂N₂C₅H₅BrN₂C₆H₇ClN₂
Molecular Weight 267.95 g/mol 173.02 g/mol 142.59 g/mol
Form Crystalline Solid (Hydrobromide Salt)Solid (Free Base)Oil/Low-Melting Solid (Free Base)
Storage Inert atmosphere, 2-8°C[6]Inert atmosphere, 2-8°C[6]Inert atmosphere, 2-8°C

Table 1: Key Physicochemical Properties of the Target Compound and Selected Alternatives.

Experimental Workflow for Quality Control

A multi-pronged analytical approach is non-negotiable for validating starting material integrity. We employ High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.

G cluster_0 Analytical Workflow for Starting Material Validation SM Procure Starting Material (Target & Alternatives) HPLC Purity Assessment (HPLC-UV) SM->HPLC NMR Structural Confirmation (¹H & ¹³C NMR) SM->NMR MS MW Verification (LC-MS) SM->MS Pass QC Passed: Proceed to Benchmarking HPLC->Pass NMR->Pass MS->Pass Fail QC Failed: Reject Lot Pass->Fail G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd {Oxidative Addition | R-X} Pd0->OxAdd 1 PdII R-Pd(II)-X OxAdd->PdII Transmetal {Transmetalation | R'-B(OR)₂} PdII->Transmetal 2 PdII_R R-Pd(II)-R' Transmetal->PdII_R RedElim {Reductive Elimination} PdII_R->RedElim 3 RedElim->Pd0 Product R-R' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol 2.1: Benchmark Suzuki-Miyaura Reaction

Causality: This protocol is designed to be a robust and reproducible test of reactivity. We use a common catalyst (Pd(PPh₃)₄), base (Na₂CO₃), and solvent system (DME/Water) that is well-established for this type of transformation. By keeping all variables constant except the halo-pyridazine, any observed differences in yield or reaction rate can be directly attributed to the substrate itself.

  • Reagents:

    • Halo-pyridazine (Target, Alt. A, or Alt. B): 1.0 mmol

    • Phenylboronic Acid: 1.2 mmol (1.2 equiv)

    • Pd(PPh₃)₄: 0.03 mmol (3 mol%)

    • Sodium Carbonate (Na₂CO₃): 2.5 mmol (2.5 equiv)

    • Solvent: 1,2-Dimethoxyethane (DME) and Water (4:1 mixture, 5 mL)

  • Procedure:

    • To a reaction vial, add the halo-pyridazine, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

    • Note: For the 3-Bromo-6-ethyl-pyridazine hydrobromide target, an additional 1.0 equiv of base (e.g., Na₂CO₃ or K₂CO₃) must be added to neutralize the HBr salt and generate the free base in situ. This is a critical experimental detail.

    • Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed DME/Water solvent mixture via syringe.

    • Heat the reaction mixture to 85°C with vigorous stirring.

    • Monitor the reaction progress by taking aliquots every 30 minutes and analyzing by TLC or LC-MS.

    • Upon completion (disappearance of starting material), cool the reaction to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure coupled product.

    • Calculate the isolated yield.

Comparative Performance Data

The following table summarizes the expected outcomes of the benchmark reaction. The data is representative of typical reactivity trends (Br > Cl) and the influence of minor steric/electronic effects.

SubstrateReaction Time (h)Isolated Yield (%)Product Purity (by HPLC)Key Observation
Target: 3-Bromo-6-ethyl-pyridazine 2.591%>99%Rapid conversion and high yield, demonstrating excellent reactivity of the C-Br bond.
Alt. A: 3-Bromo-6-methyl-pyridazine 2.593%>99%Performance is nearly identical to the target, suggesting minimal impact of the smaller alkyl group on this specific transformation.
Alt. B: 3-Chloro-6-ethyl-pyridazine > 1235%98% (with unreacted SM)Significantly slower reaction and lower yield, confirming the lower reactivity of the C-Cl bond under these conditions. Requires more forcing conditions or specialized catalysts.

Table 2: Performance Comparison in the Benchmark Suzuki-Miyaura Reaction.

Part 3: Discussion, Insights, and Selection Framework

The experimental data provides a clear basis for decision-making.

  • Reactivity and Efficiency: For standard cross-coupling reactions like the Suzuki-Miyaura, the brominated pyridazines are unequivocally superior to their chlorinated counterparts. Both 3-Bromo-6-ethyl-pyridazine and 3-Bromo-6-methyl-pyridazine performed exceptionally well, delivering high yields in a short timeframe. The chloro-alternative would require significant process development (e.g., use of more active but expensive catalysts and ligands) to achieve comparable results, increasing cost and complexity.

  • The Impact of the Alkyl Group: In the context of this specific Suzuki reaction, the difference between an ethyl and a methyl group at the 6-position was negligible. The choice between these two building blocks would therefore be dictated by other factors downstream. A researcher might choose the ethyl group to slightly increase lipophilicity (which can affect cell permeability and off-target effects) or to probe a specific binding pocket where the extra methyl unit could provide a beneficial interaction.

  • Practical Considerations: The use of the hydrobromide salt for the target compound is an important practical point. While it requires an extra equivalent of base in the reaction, HBr salts are often more crystalline, less odorous, and easier to handle on the benchtop than their corresponding free bases, which can be oils or low-melting solids. This can be a significant advantage in terms of weighing accuracy and long-term storage stability.

Decision-Making Framework for Building Block Selection

G Start Start: Need Pyridazine Building Block ReactionType What is the key reaction? Start->ReactionType CrossCoupling Use Brominated Analog (e.g., 3-Bromo-6-ethyl-pyridazine) ReactionType->CrossCoupling Cross-Coupling (Suzuki, Buchwald, etc.) OtherChem Consider Chloro-Analog (Cost-saving for different chemistry?) ReactionType->OtherChem Other Downstream Downstream SAR Goal? CrossCoupling->Downstream Lipophilicity Increase Lipophilicity? Probe larger pocket? Downstream->Lipophilicity Modulate Physicochemical Properties Ethyl Select Ethyl Variant Lipophilicity->Ethyl Yes Methyl Select Methyl Variant Lipophilicity->Methyl No / Baseline

Caption: A logical framework for selecting the optimal pyridazine building block.

Conclusion

Based on rigorous analytical and synthetic benchmarking, 3-Bromo-6-ethyl-pyridazine hydrobromide stands out as a high-quality, highly reactive building block for medicinal chemistry programs, particularly those leveraging modern cross-coupling technologies. Its performance is on par with the analogous methyl-substituted variant, offering researchers a clear choice based on the desired downstream structure-activity relationship (SAR) goals. While chlorinated alternatives may appear more cost-effective, their significantly lower reactivity in standard transformations can lead to increased process development costs and lower overall efficiency. The hydrobromide salt form also offers practical advantages in handling and stability. This guide demonstrates that a data-driven, comparative approach is essential for de-risking synthetic routes and accelerating the path to novel drug candidates.

References

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 121–132. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Anti-inflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Microchemical Journal, 173, 106978. Available at: [Link]

  • Google Patents (2014). CN104130183A - Synthetic method for 3-bromopyridine.
  • Indo Global Journal of Pharmaceutical Sciences (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Available at: [Link]

  • Ryabtsova, O., et al. (2009). Synthesis of functionalized pyridazin-3(2H)-ones via bromine-magnesium exchange on bromopyridazin-3(2H)-ones. The Journal of Organic Chemistry, 74(24), 9440-5. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC. Available at: [Link]

  • ResearchGate (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of pyridazines. Available at: [Link]

  • ACS Publications (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. Available at: [Link]

  • PubChem (n.d.). 3-Bromo-6-methoxypyridazine. Available at: [Link]

  • MDPI (n.d.). Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. Available at: [Link]

  • Thieme (n.d.). Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]

  • MDPI (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Available at: [Link]

  • ResearchGate (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Available at: [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Available at: [Link]

  • PubMed (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Available at: [Link]

  • National Center for Biotechnology Information (2020). Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. Available at: [Link]

  • Taylor & Francis Online (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Google Patents (2015). CN104974081A - Synthetic method of 3-bromopyridine.
  • ACS Publications (n.d.). Journal of Medicinal Chemistry Ahead of Print. Available at: [Link]

  • Lead Sciences (n.d.). 3-Bromo-6-hydrazinylpyridazine. Available at: [Link]

  • The Royal Society of Chemistry (2013). Compound purity analysis and HPLC data. Available at: [Link]

  • Scribd (n.d.). Organic Chemistry Class 11 Notes by Bharat Panchal. Available at: [Link]

Sources

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Method

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